REACTION_CXSMILES
|
CC(CCC(O)=O)C(O)=O.C(Cl)(=O)C.C1(NC2CCCCC2)CCCCC1.[CH3:28][O:29][C:30]([CH2:32][CH2:33][CH:34]([CH3:38])[C:35]([OH:37])=[O:36])=[O:31]>>[CH3:28][O:29][C:30]([CH2:32][CH2:33][CH:34]([CH3:38])[C:35]([OH:37])=[O:36])=[O:31] |f:2.3|
|
Name
|
|
Quantity
|
14.6 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)O)CCC(=O)O
|
Name
|
|
Quantity
|
26 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
4-methoxycarbonyl-2-methyl butanoic acid dicyclohexylamine salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)NC1CCCCC1.COC(=O)CCC(C(=O)O)C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue evaporated twice from toluene
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in methanol (4.7 ml.)
|
Type
|
TEMPERATURE
|
Details
|
heated on the steam bath for 1 hour
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in a mixture of ether (17 ml.), dicyclohexylamine (16.7 ml.) and hexane (83 ml.)
|
Type
|
FILTRATION
|
Details
|
The crystalline salt is filtered
|
Type
|
ADDITION
|
Details
|
treated with boiling ethyl acetate (75 ml.)
|
Type
|
FILTRATION
|
Details
|
The insoluble material is filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated to one-third volume
|
Type
|
TEMPERATURE
|
Details
|
chilled
|
Type
|
FILTRATION
|
Details
|
The crystals are filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to yield 11.3 g
|
Name
|
|
Type
|
|
Smiles
|
COC(=O)CCC(C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |